

## Toxicological Profile of Chlorantraniliprole in Mammals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Chlorantraniliprole |           |
| Cat. No.:            | B1668704            | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mammalian toxicological profile of **chlorantraniliprole**, an anthranilic diamide insecticide. The information is compiled from regulatory assessments and scientific studies, with a focus on quantitative data, experimental methodologies, and mechanisms of action.

### **Executive Summary**

Chlorantraniliprole exhibits a very low level of toxicity to mammals.[1][2] Its insecticidal efficacy stems from a highly selective mode of action, targeting insect ryanodine receptors (RyRs) with significantly greater potency than their mammalian counterparts.[3][4] In mammals, chlorantraniliprole is characterized by very low acute oral, dermal, and inhalation toxicity.[1] Repeated-dose studies in various species have identified the liver and adrenal glands as potential target organs at high dose levels, though without severe adverse effects. Comprehensive testing has shown no evidence of genotoxicity, carcinogenicity, neurotoxicity, or adverse effects on reproduction and development at doses relevant to human exposure.

#### **Mechanism of Action**

**Chlorantraniliprole**'s primary mode of action is the activation of ryanodine receptors (RyRs), which are intracellular calcium release channels critical for muscle contraction. In insects, the binding of **chlorantraniliprole** to RyRs causes an uncontrolled release of calcium from the sarcoplasmic reticulum, leading to muscle paralysis and death.







The low toxicity of **chlorantraniliprole** in mammals is attributed to its differential selectivity for insect RyRs, which is reported to be over 350-fold higher than for mammalian RyRs. While it can act as a weak activator of the mammalian skeletal muscle ryanodine receptor (RyR1) at high concentrations, its affinity is much lower, providing a wide margin of safety. There are three RyR isoforms in mammals: RyR1 (skeletal muscle), RyR2 (cardiac muscle), and RyR3 (brain and other tissues). **Chlorantraniliprole**'s low affinity for these isoforms underpins its favorable safety profile in mammalian species.





Click to download full resolution via product page

**Caption:** Differential Mechanism of Action of **Chlorantraniliprole**.



# Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies in rats indicate that **chlorantraniliprole** is rapidly absorbed following oral administration, with peak plasma concentrations occurring between 5 and 12 hours. The absorption rate is dose-dependent, decreasing at higher doses. The plasma elimination half-life ranges from 38 to 82 hours. The absorbed dose is distributed to tissues but shows a low potential for accumulation. Elimination occurs primarily through the feces, with a smaller portion excreted in the urine. Metabolism is extensive, with major pathways including hydroxylation.

### **Toxicological Endpoints**

The toxicological profile of **chlorantraniliprole** has been established through a comprehensive set of studies conducted in various mammalian species, generally following OECD guidelines.

#### **Acute Toxicity**

**Chlorantraniliprole** exhibits very low acute toxicity across oral, dermal, and inhalation routes of exposure. In rats, the LD50 values are consistently above the limit doses, placing it in the lowest toxicity categories.

Table 1: Acute Toxicity of **Chlorantraniliprole** in Rats

| Study Type      | Species | Endpoint    | Value                                   | Reference |
|-----------------|---------|-------------|-----------------------------------------|-----------|
| Oral            | Rat     | LD50        | >5,000 mg/kg<br>bw                      |           |
| Dermal          | Rat     | LD50        | >5,000 mg/kg bw                         |           |
| Inhalation      | Rat     | LC50 (4-hr) | >5.1 mg/L                               |           |
| Skin Irritation | Rabbit  | -           | Non-irritating                          |           |
| Eye Irritation  | Rabbit  | -           | Non-irritating /<br>Slightly irritating |           |

| Skin Sensitization | Guinea Pig | - | Not a sensitizer | |



#### **Repeated-Dose Toxicity (Subchronic and Chronic)**

Repeated-dose studies have been conducted in mice, rats, and dogs. The primary non-adverse effects observed at higher doses include the induction of liver enzymes, leading to increased liver weight, and microvesiculation of the adrenal cortex in rats.

Table 2: Subchronic Toxicity of Chlorantraniliprole

| Study Duration / Species | NOAEL<br>(mg/kg/day)            | LOAEL<br>(mg/kg/day) | Key Findings<br>at<br>LOAEL/Higher<br>Doses | Reference |
|--------------------------|---------------------------------|----------------------|---------------------------------------------|-----------|
| 90-day Oral<br>(Rat)     | 1188 (highest dose tested)      | Not<br>Established   | Increased liver<br>weight (non-<br>adverse) |           |
| 90-day Oral<br>(Mouse)   | 1135 (males),<br>1539 (females) | Not Established      | Increased liver<br>weight (non-<br>adverse) |           |

| 90-day Oral (Dog) | 1164 (males), 1233 (females) | Not Established | Increased liver weight (non-adverse) | |

Table 3: Chronic Toxicity and Carcinogenicity of Chlorantraniliprole



| Study Duration / Species | NOAEL<br>(mg/kg/day)           | LOAEL<br>(mg/kg/day) | Key Findings<br>at<br>LOAEL/Higher<br>Doses                                                  | Reference |
|--------------------------|--------------------------------|----------------------|----------------------------------------------------------------------------------------------|-----------|
| 18-month Oral<br>(Mouse) | 158 (males),<br>1155 (females) | 935 (males)          | Eosinophilic<br>foci,<br>hepatocellular<br>hypertrophy,<br>increased liver<br>weight (males) |           |
| 2-year Oral (Rat)        | 805 (males),<br>1076 (females) | Not Established      | No adverse effects observed                                                                  |           |

| 1-year Oral (Dog) | 1164 (males), 1233 (females) | Not Established | No adverse effects observed | |

#### Genotoxicity

**Chlorantraniliprole** has been tested in a comprehensive battery of in vitro and in vivo genotoxicity assays. The results have consistently been negative, indicating that the compound is unlikely to be genotoxic.

Table 4: Genotoxicity Profile of Chlorantraniliprole

| Assay Type                            | Test System                          | Result   | Reference |
|---------------------------------------|--------------------------------------|----------|-----------|
| Bacterial Reverse<br>Mutation (Ames)  | S. typhimurium, E.<br>coli           | Negative |           |
| In Vitro Mammalian Cell Gene Mutation | Chinese Hamster<br>Ovary (CHO) cells | Negative |           |
| In Vitro Chromosomal<br>Aberration    | Human lymphocytes                    | Negative |           |

| In Vivo Mammalian Erythrocyte Micronucleus | Mouse bone marrow | Negative | |



#### Carcinogenicity

Long-term carcinogenicity studies in both mice and rats have shown no evidence of treatmentrelated tumor induction. Based on these findings, the U.S. EPA has classified **chlorantraniliprole** as "Not likely to be Carcinogenic to Humans."

#### **Reproductive and Developmental Toxicity**

**Chlorantraniliprole** has been shown to have no adverse effects on reproductive function or fetal development in mammals, even at very high doses.

Table 5: Reproductive and Developmental Toxicity of **Chlorantraniliprole** 

| Study Type <i>l</i> Species          | NOAEL<br>(mg/kg/day)                                                           | Key Findings                                                                                        | Reference |
|--------------------------------------|--------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------|-----------|
| Two-Generation<br>Reproduction (Rat) | Parental: 1199 (males), 1594 (females) Offspring: 1199 (males), 1594 (females) | No adverse effects on fertility, reproduction, or offspring development at the highest dose tested. |           |
| Developmental (Rat)                  | Maternal & Fetal:<br>1000 (highest dose<br>tested)                             | No evidence of maternal toxicity or teratogenicity.                                                 |           |

| Developmental (Rabbit) | Maternal & Fetal: 1000 (highest dose tested) | No evidence of maternal toxicity or teratogenicity. | |

#### **Neurotoxicity and Immunotoxicity**

Specific neurotoxicity studies have not revealed any evidence of neurotoxic effects. An acute oral neurotoxicity study in rats established a NOAEL of 2,000 mg/kg/day, and a 90-day study established a NOAEL of 1,313 mg/kg/day, both being the highest doses tested. Similarly, studies have shown no evidence of immunotoxicity. While the established regulatory view is a



lack of neurotoxicity, some recent academic studies have suggested that acute exposure in mice may induce anxiety-like behaviors.

#### **Human Health Risk Assessment**

Regulatory agencies have established health-based guidance values for **chlorantraniliprole**. The Acceptable Daily Intake (ADI) or chronic Reference Dose (cRfD) is typically derived from the most sensitive endpoint in chronic animal studies.

- Acceptable Daily Intake (ADI) / Chronic Reference Dose (cRfD): 1.58 mg/kg/day
- Basis: This value is derived from the NOAEL of 158 mg/kg/day from the 18-month mouse study, based on liver effects.
- Uncertainty Factor: A 100-fold uncertainty factor was applied (10x for interspecies extrapolation and 10x for intraspecies variation).
- Acute Reference Dose (ARfD): An ARfD has been deemed unnecessary by regulatory bodies due to the very low acute toxicity of the compound.

#### **Experimental Protocols**

The toxicological evaluation of **chlorantraniliprole** was conducted following standardized international guidelines, primarily those established by the Organisation for Economic Cooperation and Development (OECD).

## Chronic Toxicity / Carcinogenicity Study (Based on OECD 452)

This study evaluates the effects of long-term, repeated exposure to a substance.

- Test System: Typically conducted in rodents (e.g., rats, mice).
- Group Size: At least 20 animals per sex per dose group.
- Dose Levels: A minimum of three dose levels plus a concurrent control group. The highest dose is selected to induce some evidence of toxicity but not significant mortality.



- Administration: Daily administration (e.g., in the diet) for a major portion of the animal's lifespan (e.g., 24 months for rats, 18 months for mice).
- Observations: Include daily clinical observations, weekly body weight and food consumption measurements, periodic hematology and clinical chemistry, and ophthalmoscopy.
- Pathology: At termination, all animals undergo a full necropsy. A comprehensive
  histopathological examination is performed on all organs and tissues from the control and
  high-dose groups, and on any gross lesions and target organs from all other groups.



Click to download full resolution via product page

**Caption:** General Workflow for a Chronic Toxicity/Carcinogenicity Study.

## Two-Generation Reproductive Toxicity Study (Based on OECD 416)

This study is designed to assess effects on all phases of the reproductive cycle.

- Test System: The rat is the preferred species.
- Group Size: Sufficient animals to yield at least 20 pregnant females per group.
- Dose Levels: At least three dose levels plus a concurrent control.



- Administration: The test substance is administered continuously to the parental (P)
  generation before mating, during mating, gestation, and lactation. Dosing is continued for the
  first-generation (F1) offspring from weaning through their maturation, mating, and the
  weaning of the second-generation (F2) offspring.
- Endpoints: Evaluation includes parental clinical signs, body weight, and food consumption.
   Reproductive endpoints include mating and fertility indices, gestation length, and parturition observations. Offspring are evaluated for viability, sex ratio, body weight gain, developmental landmarks, and any abnormalities. At termination, a full necropsy and histopathology of reproductive organs are performed.

## In Vitro Bacterial Reverse Mutation (Ames) Test (Based on OECD 471)

This assay is a screen for the potential of a substance to cause gene mutations.

- Test System: Utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan).
- Procedure: Bacteria are exposed to the test substance at several concentrations, both with and without an exogenous metabolic activation system (S9 fraction from rat liver).
- Evaluation: A positive result is indicated by a significant, dose-related increase in the number of "revertant" colonies (bacteria that have mutated back to a state where they can synthesize the essential amino acid) compared to the negative control.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

1. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]



- 2. oecd.org [oecd.org]
- 3. Biometrical evaluation of the performance of the revised OECD Test Guideline 402 for assessing acute dermal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). IVAMI [ivami.com]
- To cite this document: BenchChem. [Toxicological Profile of Chlorantraniliprole in Mammals: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668704#toxicological-profile-of-chlorantraniliprole-in-mammals]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com